Cas no 1804888-70-7 (2'-Chloro-4'-methyl-3'-nitroacetophenone)

2'-Chloro-4'-methyl-3'-nitroacetophenone 化学的及び物理的性質
名前と識別子
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- 2'-Chloro-4'-methyl-3'-nitroacetophenone
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- インチ: 1S/C9H8ClNO3/c1-5-3-4-7(6(2)12)8(10)9(5)11(13)14/h3-4H,1-2H3
- InChIKey: XVAXXPUWFGDNEB-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(C)=O)C=CC(C)=C1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 251
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 62.9
2'-Chloro-4'-methyl-3'-nitroacetophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010014921-1g |
2'-Chloro-4'-methyl-3'-nitroacetophenone |
1804888-70-7 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
2'-Chloro-4'-methyl-3'-nitroacetophenone 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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2'-Chloro-4'-methyl-3'-nitroacetophenoneに関する追加情報
Comprehensive Guide to 2'-Chloro-4'-methyl-3'-nitroacetophenone (CAS No. 1804888-70-7): Properties, Applications, and Market Insights
2'-Chloro-4'-methyl-3'-nitroacetophenone (CAS No. 1804888-70-7) is a specialized nitro-substituted acetophenone derivative with significant relevance in pharmaceutical and chemical research. This compound features a unique molecular structure combining chloro, methyl, and nitro functional groups, making it valuable for synthetic applications. Researchers frequently search for "2'-Chloro-4'-methyl-3'-nitroacetophenone synthesis" or "CAS 1804888-70-7 applications," reflecting growing interest in its utility.
The compound's molecular formula C9H8ClNO3 and molecular weight 213.62 g/mol position it as a versatile intermediate. Its nitroacetophenone core enables diverse chemical transformations, particularly in developing pharmaceutical intermediates and agrochemical precursors. Recent publications highlight its role in creating heterocyclic compounds, addressing trending topics like "green chemistry approaches for nitroaromatics" and "sustainable synthesis methods."
In pharmaceutical applications, 2'-Chloro-4'-methyl-3'-nitroacetophenone serves as a building block for bioactive molecules. Its structural features are exploited in designing enzyme inhibitors and receptor modulators, aligning with current research trends in "targeted drug discovery." The compound's electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions, a property frequently discussed in "advanced organic synthesis" forums.
The global market for nitro-substituted acetophenones shows steady growth, driven by demand from pharmaceutical and specialty chemical sectors. Industry reports indicate increasing searches for "CAS 1804888-70-7 suppliers" and "high-purity nitroacetophenone derivatives," reflecting commercial interest. Regulatory-compliant production methods for this compound address contemporary concerns about "environmentally friendly chemical manufacturing."
Analytical characterization of 2'-Chloro-4'-methyl-3'-nitroacetophenone typically involves HPLC, GC-MS, and NMR spectroscopy, meeting quality standards for research applications. The compound's crystalline form and solubility profile make it suitable for various experimental conditions, a topic often explored in "solvent optimization studies." Storage recommendations emphasize protection from moisture and light, following best practices for nitroaromatic stability.
Emerging applications in material science leverage the compound's photophysical properties, connecting to popular research themes like "organic electronic materials." Its derivatives show potential in developing advanced functional materials, particularly in optoelectronic devices. This interdisciplinary relevance explains rising searches for "nitroacetophenone material applications" across scientific databases.
Safety protocols for handling 2'-Chloro-4'-methyl-3'-nitroacetophenone follow standard laboratory practices for nitroaromatic compounds. Proper personal protective equipment (PPE) and ventilation systems are recommended, addressing workplace safety concerns frequently searched in "chemical handling guidelines." The compound's thermal stability data assists researchers in planning safe reaction conditions.
Future research directions may explore catalytic reduction methods for converting the nitro group into valuable amino derivatives, a process gaining attention in "selective hydrogenation techniques." The compound's potential in asymmetric synthesis and chiral auxiliary development represents another promising area, aligning with current interests in "stereoselective transformations."
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